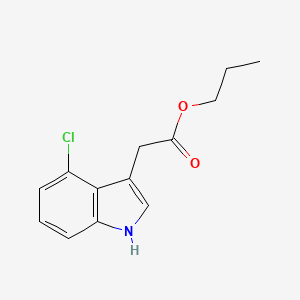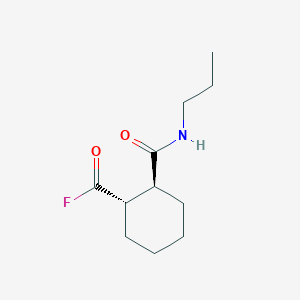![molecular formula C11H10N4O B12564234 6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one CAS No. 182956-26-9](/img/structure/B12564234.png)
6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one is a heterocyclic compound that belongs to the triazinoquinazoline family
Preparation Methods
The synthesis of 6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one typically involves the reaction of 6-R1-3-(2-aminophenyl)-1,2,4-triazin-5(2H)-ones with carbonyl compounds and their derivatives . This process proceeds through the formation of hydrazones, which then undergo cyclization to form the triazinoquinazoline intermediates. Further intramolecular recyclization results in the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions with various reagents, leading to the formation of derivatives with different functional groups.
Common reagents used in these reactions include primary amines, carbonyl compounds, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and antiviral activities.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological effects such as apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one include other triazinoquinazolines and triazolothiadiazines . These compounds share structural similarities but may differ in their biological activities and applications. For example, triazolothiadiazines are known for their diverse pharmacological activities, including anticancer and antimicrobial properties .
By comparing these compounds, researchers can identify unique features and potential advantages of this compound, such as its specific binding affinities or reaction profiles.
Properties
CAS No. |
182956-26-9 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-[1,2,4]triazino[4,3-c]quinazolin-4-one |
InChI |
InChI=1S/C11H10N4O/c1-7-13-9-5-3-2-4-8(9)11-14-12-6-10(16)15(7)11/h2-5,12H,6H2,1H3 |
InChI Key |
AXBBDQHZEDWWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=NNCC(=O)N13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


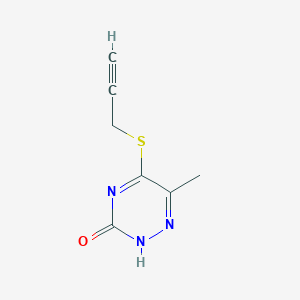
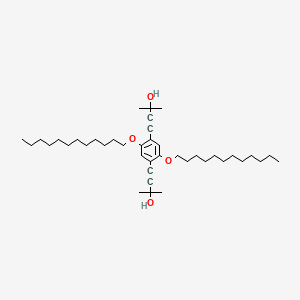
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)
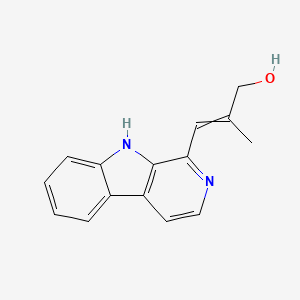

![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
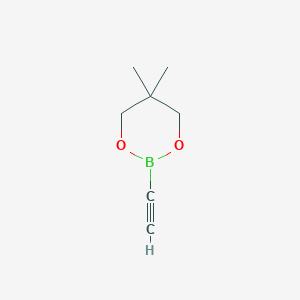
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
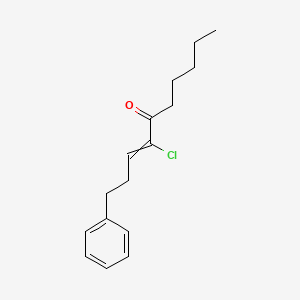

![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)

